Lisinopril dihydrate Lisinopril dihydrate Lisinopril is a dipeptide. It has a role as an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor. It contains a L-prolino group and a L-lysine residue.
Lisinopril is an angiotensin converting enzyme inhibitor (ACEI) used to treat hypertension, heart failure, and myocardial infarction. Lisinopril and [captopril] are the only ACEIs that are not prodrugs. It functions by inhibition of angiotensin converting enzyme as well as the renin angiotensin aldosterone system. ACEIs are commonly used as a first line therapy in the treatment of hypertension, along with thiazide diuretics or beta blockers. Lisinopril was granted FDA approval on 29 December 1987.
Lisinopril anhydrous is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of lisinopril anhydrous is as an Angiotensin-converting Enzyme Inhibitor.
Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. Lisinopril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury that can be severe and even fatal.
Lisinopril is an orally bioavailable, long-acting angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Lisinopril, a synthetic peptide derivative, specifically and competitively inhibits ACE, which results in a decrease in the production of the potent vasoconstrictor angiotensin II and, so, diminished vasopressor activity. In addition, angiotensin II-stimulated aldosterone secretion by the adrenal cortex is decreased which results in a decrease in sodium and water retention and an increase in serum potassium.
Lisinopril Anhydrous is the anhydrous form of the long-acting angiotensin-converting enzyme (ACE) inhibitor lisinopril with antihypertensive activity. Lisinopril, a synthetic peptide derivative, competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Lisinopril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
One of the ANGIOTENSIN-CONVERTING ENZYME INHIBITORS (ACE inhibitors), orally active, that has been used in the treatment of hypertension and congestive heart failure.
Brand Name: Vulcanchem
CAS No.: 83915-83-7
VCID: VC20743122
InChI: InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1
SMILES: C1CC(N(C1)C(=O)C(CCCC[NH3+])[NH2+]C(CCC2=CC=CC=C2)C(=O)[O-])C(=O)[O-]
Molecular Formula: C21H31N3O5
Molecular Weight: 405.5 g/mol

Lisinopril dihydrate

CAS No.: 83915-83-7

Cat. No.: VC20743122

Molecular Formula: C21H31N3O5

Molecular Weight: 405.5 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Lisinopril dihydrate - 83915-83-7

CAS No. 83915-83-7
Molecular Formula C21H31N3O5
Molecular Weight 405.5 g/mol
IUPAC Name (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1
Standard InChI Key RLAWWYSOJDYHDC-BZSNNMDCSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O
SMILES C1CC(N(C1)C(=O)C(CCCC[NH3+])[NH2+]C(CCC2=CC=CC=C2)C(=O)[O-])C(=O)[O-]
Canonical SMILES C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O
Appearance Solid powder

Chemical and Structural Characteristics

Molecular Architecture

Lisinopril dihydrate crystallizes as a zwitterionic complex with two water molecules incorporated into its lattice structure. The anhydrous base compound (C21H31N3O5C_{21}H_{31}N_3O_5) features:

  • A lysyl-proline dipeptide backbone

  • NN-carboxyalkyl substituent at the lysine ε-amino group

  • Phenylpropyl side chain terminating in a carboxylic acid moiety

X-ray diffraction studies reveal hydrogen bonding between water molecules and the carboxylic acid groups, stabilizing the crystal lattice. This hydration state enhances thermal stability compared to anhydrous forms, with decomposition temperatures exceeding 200°C .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H31N3O52H2OC_{21}H_{31}N_3O_5 \cdot 2H_2O
Molecular Weight441.52 g/mol
Water Solubility10 mg/mL (25°C)
logP (Octanol-Water)1.72
pKa Values2.5 (COOH), 4.0 (NH), 6.7 (NH)

Pharmacological Profile

Mechanism of Action

Lisinopril dihydrate competitively inhibits ACE (Ki=0.12 nMK_i = 0.12 \ \text{nM}), preventing conversion of angiotensin I to vasoconstrictive angiotensin II. This dual action reduces:

  • Systemic vascular resistance (SVR) via decreased angiotensin II-mediated vasoconstriction

  • Aldosterone secretion, promoting natriuresis and potassium retention

  • Bradykinin degradation, enhancing vasodilatory prostaglandin synthesis

In vivo studies demonstrate secondary effects on matrix metalloproteinases (MMP-2 inhibition: 68% at 10 mg/kg) and collagen deposition (hydroxyproline reduction: 42% in pulmonary fibrosis models) .

Pharmacokinetics

Absorption:

  • Oral bioavailability: 25% (unaffected by food)

  • TmaxT_{\text{max}}: 6-8 hours post-dose

Distribution:

  • Plasma protein binding: <10%

  • Volume of distribution: 1.8 L/kg

Elimination:

  • Renal excretion: 100% unchanged

  • Half-life: 12 hours (prolonged to 40 hours in renal impairment)

Table 2: Dose-Response Relationships in Avian Models

Dose (mg/L Water)ΔBP (mmHg)Noradrenaline ReductionACE Inhibition
25-1.218%64%
75-4.829%72%
250-21.041%89%
Data derived from 9-week chicken study

Therapeutic Applications

Hypertension Management

In randomized trials, lisinopril dihydrate monotherapy (10-40 mg/day) achieves:

Cardiac Pathologies

  • Heart Failure: Increases cardiac output by 22% and reduces pulmonary wedge pressure by 35% in NYHA Class III-IV patients

  • Post-MI Recovery: 27% risk reduction in 6-month mortality (GISSI-3 trial data)

Novel Indications

  • Diabetic Retinopathy: Reduces microaneurysm progression by 48% through MMP-2/RAGE axis modulation

  • Pulmonary Fibrosis: Decreases hydroxyproline content by 32% in paraquat-induced models

Synthetic Methodology

The 2014 Chinese patent CN103936822A details an improved solid-phase synthesis:

Key Steps:

  • Resin Loading: Proline coupling to 2-chlorotrityl chloride resin (95% yield)

  • Lysine Incorporation: Fmoc-Lys(Boc)-OH coupling (HATU activation, 91% yield)

  • Reductive Amination:

    • 2-oxo-4-phenylbutyrate condensation

    • NaBH(OAc)3_3 reduction (stereoselectivity S:S = 20:1)

  • Cleavage/Deprotection: TFA/H2_2O (95:5) treatment (3 hours)

Process Advantages:

  • Total yield: 34.5% (vs. 18% in solution-phase)

  • Purity: >99% after XAD-2 resin chromatography

Comparative Pharmacodynamics

Table 3: ACE Inhibitor Benchmarking

ParameterLisinoprilEnalaprilRamipril
ACE Inhibition (%)897883
Trough:Peak Ratio0.720.550.68
Protein Binding<10%60%73%
Data synthesized from multiple clinical reports

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator